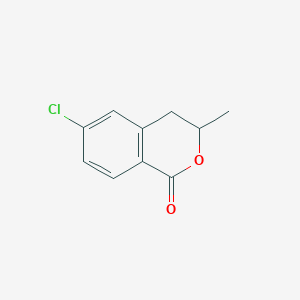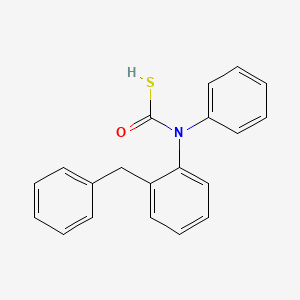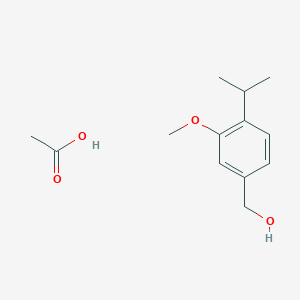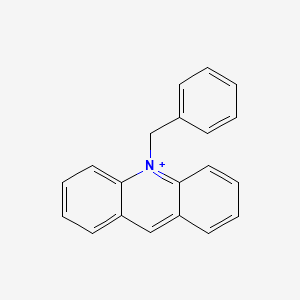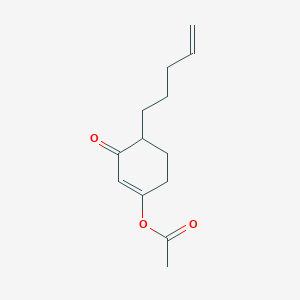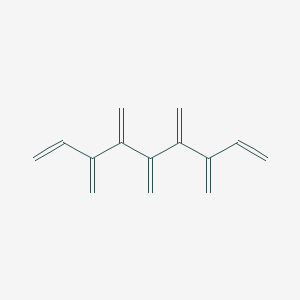
3,4,5,6,7-Pentamethylidenenona-1,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7-Pentamethylidenenona-1,8-diene is a chemical compound known for its unique structure and properties. It belongs to the class of conjugated dienes, which are compounds containing two double bonds separated by a single bond. This structure imparts significant stability and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7-Pentamethylidenenona-1,8-diene can be achieved through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide . This method is widely used for preparing conjugated dienes due to its efficiency and simplicity.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the acid-catalyzed double dehydration of diols . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6,7-Pentamethylidenenona-1,8-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
3,4,5,6,7-Pentamethylidenenona-1,8-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biological molecules and studying their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,4,5,6,7-Pentamethylidenenona-1,8-diene involves its ability to participate in various chemical reactions. The compound’s conjugated diene structure allows it to undergo electrophilic addition reactions, where an electrophile adds to the double bonds . This reactivity is due to the delocalization of electrons in the conjugated system, which stabilizes the intermediate carbocations formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber production.
Uniqueness
3,4,5,6,7-Pentamethylidenenona-1,8-diene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other conjugated dienes. Its multiple methylidene groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
71413-61-1 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3,4,5,6,7-pentamethylidenenona-1,8-diene |
InChI |
InChI=1S/C14H16/c1-8-10(3)12(5)14(7)13(6)11(4)9-2/h8-9H,1-7H2 |
Clé InChI |
ZIBYAXDRKFGSBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
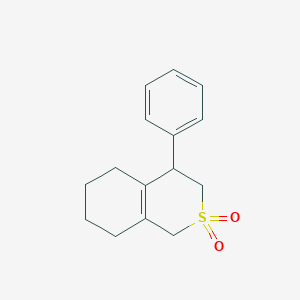
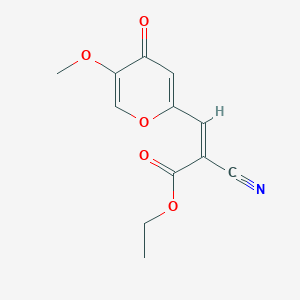
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

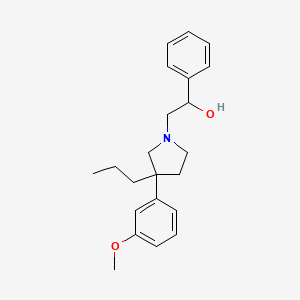

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
